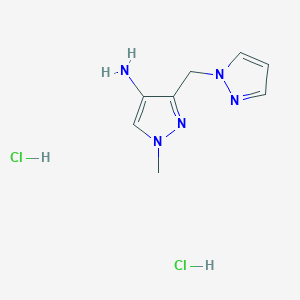

1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

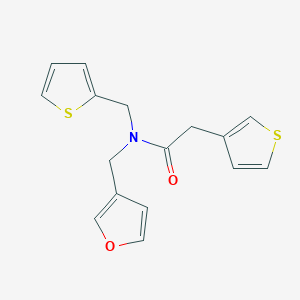

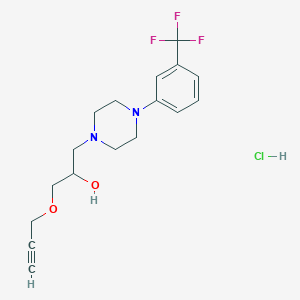

The compound "1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride" is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the ultrasound-mediated condensation of amine with dehydroacetic acid, which has been reported to offer several advantages including simplicity, shorter reaction times, and higher yields . Although the specific synthesis of "this compound" is not detailed in the provided papers, the general approach to synthesizing pyrazole derivatives could potentially be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their properties and reactivity. The crystal and molecular structure of a related compound, 1,2-dihydro-5-methyl-2-phenyl-4-(9H-thioxanthen-9-yl)-3H-pyrazol-3-one, was examined using X-ray diffraction, revealing the presence of intermolecular hydrogen bonding which influences the compound's stability and tautomeric form in the solid state . This suggests that similar structural analyses could be applied to "this compound" to understand its solid-state characteristics.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, the synthesis of 3-(4,5-dihydro-1H-pyrazol-1-ylmethyl)oxazolidines and related compounds involves reactions with α-amino alcohols, formaldehyde, and 4,5-dihydro-1H-pyrazoles, yielding products in moderate to high yields . This indicates that the compound may also participate in similar reactions, potentially leading to a variety of products with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Schiff base derivatives of 4-acylpyrazolones, for example, exhibit tautomerism, which is the ability of a chemical compound to exist in two or more interconvertible forms. The solid-state structure of one such derivative was found to be stabilized by strong hydrogen bonding, which is a key factor in determining its physical properties . This information can be extrapolated to suggest that "this compound" may also exhibit tautomerism and that its physical properties could be similarly influenced by intramolecular interactions.

Applications De Recherche Scientifique

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites :

- A study by Titi et al. (2020) discussed the synthesis and characterization of pyrazole derivatives, including 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine, highlighting their potential biological activities against breast cancer and microbial infections (Titi et al., 2020).

Structural Tautomerism in Schiff Bases :

- Amarasekara et al. (2009) investigated Schiff base derivatives, revealing their amine-one(I) tautomeric form, which is relevant in understanding the structural behavior of compounds like 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Amarasekara et al., 2009).

Synthesis and Characterization of Tridentate Molecules :

- Garbacia et al. (2005) presented the synthesis of bis(pyrazol-1-ylmethyl)amines, focusing on the effect of various substituents on these tridentate molecules, which is relevant to understanding the properties of pyrazole derivatives like 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Garbacia et al., 2005).

Reaction Studies Involving Pyrazol-5-amines :

- Koyioni et al. (2014) explored the reaction of 1H-pyrazol-5-amines with Appel salt, which is pertinent for understanding the chemical behavior of similar compounds such as 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Koyioni et al., 2014).

Synthesis of Pyrazole-Containing Chelating Agents :

- Research by Driessen (2010) described the synthesis of pyrazole-containing chelating agents, relevant to the chemical applications of pyrazole derivatives (Driessen, 2010).

Iron(III) Complexes and Catechol Dioxygenases Models :

- Sundaravel et al. (2010) investigated iron(III) complexes with pyrazolyl ligands as models for catechol dioxygenases, which is significant for understanding the coordination chemistry of pyrazole derivatives (Sundaravel et al., 2010).

Impact of Intramolecular H-bonding in Pyrazole Derivatives :

- Szlachcic et al. (2020) analyzed the molecular structure and reactivity of pyrazole derivatives, emphasizing the role of intramolecular hydrogen bonding, relevant for compounds like 1-Methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine (Szlachcic et al., 2020).

Inhibitory Action on Corrosion of Pure Iron :

- Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of iron, which is relevant for understanding the practical applications of pyrazole derivatives in materials science (Chetouani et al., 2005).

Mécanisme D'action

Propriétés

IUPAC Name |

1-methyl-3-(pyrazol-1-ylmethyl)pyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5.2ClH/c1-12-5-7(9)8(11-12)6-13-4-2-3-10-13;;/h2-5H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKRUPKPQQQAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CN2C=CC=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxooxazolidin-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3017280.png)

![13-(2-(piperidin-1-yl)ethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B3017282.png)

![3-(3-chlorophenyl)-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3017291.png)